N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an allyl group attached to the oxygen atom of the threonine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the protection of the amino group of L-threonine with the Fmoc group. This is followed by the protection of the hydroxyl group with an allyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The Fmoc group can be removed under reducing conditions.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Fmoc group.
Substitution: Allyl group substitution can be achieved using nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Deprotected threonine derivatives.
Substitution: Threonine derivatives with substituted allyl groups.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds and the assembly of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is unique due to the presence of both Fmoc and allyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNQPIBLGCKYCJ-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.